REACTION_CXSMILES
|
[N:1]1[C:2]([CH2:10][CH2:11][NH2:12])=[N:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH3:13][N:14]1[CH:19]=[C:18]([CH2:20]Cl)[C:17]([C:22](OC)=[O:23])=[C:16]([Cl:26])[C:15]1=[O:27]>CC#N>[Cl:26][C:16]1[C:15](=[O:27])[N:14]([CH3:13])[CH:19]=[C:18]2[CH2:20][N:12]([CH2:11][CH2:10][C:2]3[N:1]=[C:5]4[CH:6]=[CH:7][CH:8]=[CH:9][N:4]4[N:3]=3)[C:22](=[O:23])[C:17]=12
|
Name
|
TEA
|
Quantity
|
3.01 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.167 g
|
Type
|
reactant
|
Smiles
|
N=1C(=NN2C1C=CC=C2)CCN
|
Name
|
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
|
Name
|
compound ( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to r.t.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a Büchner funnel
|
Type
|
CUSTOM
|
Details
|
The residue solid was triturated with water (2×20 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off on a Büchner funnel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=CN(C1=O)C)CN(C2=O)CCC2=NN1C(C=CC=C1)=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.78 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |